molecular formula C17H16N2O2S B2797500 1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 620543-52-4

1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2797500
CAS No.: 620543-52-4
M. Wt: 312.39
InChI Key: KWORYNBZYMUXCF-ZCXUNETKSA-N
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Description

1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a furan derivative with a thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted thiazoles.

Mechanism of Action

The mechanism of action of 1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one stands out due to its unique combination of a furan ring, a thiazole ring, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[3-(furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-16(13(2)20)22-17(18-14-7-4-3-5-8-14)19(12)11-15-9-6-10-21-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWORYNBZYMUXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1CC3=CC=CO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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